N-(1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-naphthamide
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Overview
Description
N-(1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-naphthamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and a naphthamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-naphthamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of phenylhydrazine with a β-diketone under acidic conditions.
Attachment of the Piperidine Ring: The pyrazole derivative is then reacted with 4-piperidone in the presence of a suitable catalyst to form the piperidine ring.
Formation of the Naphthamide Group: The final step involves the reaction of the intermediate compound with 2-naphthoyl chloride in the presence of a base such as triethylamine to form the naphthamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-naphthamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anticancer drugs.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of N-(1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-naphthamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)pyrazole-4-carboxylic acid
- 2-((1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile
Uniqueness
N-(1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-naphthamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1319206-72-8 |
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Molecular Formula |
C26H24N4O2 |
Molecular Weight |
424.504 |
IUPAC Name |
N-[1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C26H24N4O2/c31-25(21-11-10-18-6-4-5-9-20(18)16-21)27-22-12-14-30(15-13-22)26(32)24-17-23(28-29-24)19-7-2-1-3-8-19/h1-11,16-17,22H,12-15H2,(H,27,31)(H,28,29) |
InChI Key |
XCGWKBPYEHROFH-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1NC(=O)C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC(=NN4)C5=CC=CC=C5 |
solubility |
soluble |
Origin of Product |
United States |
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